Acrasin

Descripción general

Descripción

Acrasin is a natural product found in Secale cereale, Pelargonium sidoides, and other organisms with data available.

Aplicaciones Científicas De Investigación

Acrasin is a chemotactic agent, or chemical messenger, that induces movement in amoebae of cellular slime molds, causing individual cells to aggregate into a multicellular form . Different species of slime mold have their own specific acrasins .

Chemotaxis Studies

This compound is used to study chemotaxis, the movement of cells in response to a chemical stimulus .

- Understanding Cellular Aggregation: Researchers can observe how amoebae respond to this compound gradients, which helps to elucidate the mechanisms of cell communication and aggregation .

- Artificial Gradients: Scientists developed methods to create fluctuating this compound gradients using artificial sources, which allows them to examine the dynamic interactions between cells and the chemical signals . For example, a method was developed for renewing a source of this compound as often as every 5 seconds to observe cell reactions .

- Identifying Acrasins: Chemotaxis studies have led to the identification of different acrasins in various slime mold species . Cyclic AMP was one of the first identified acrasins, found in Dictyostelium discoideum . Glorin is another this compound that was identified in Polysphondylium violaceum, a species of cellular slime mold that does not respond chemotactically to cAMP .

Slime Mold Development

This compound plays a critical role in the developmental stages of slime molds, particularly in the transition from individual amoeboid cells to a multicellular structure .

- Developmental Transcriptomes: By studying the transcriptomes of slime molds at different developmental stages, researchers can understand the genetic regulation of this compound production and response .

- Metabolic Activity: this compound signaling is related to the metabolic activity of developing slime molds. Unlike some species, such as Dictyostelium discoideum, Acrasis kona does not appear to rely on starvation for the development of multicellular structures .

Species-Specific Communication

Different slime mold species use different acrasins, which allows researchers to study the specificity of chemical signaling in cell communication .

- Specificity of Acrasins: The this compound of Polysphondylium violaceum specifically attracts the amoebae of P. violaceum and P. pallidum, but not other species such as Dictyostelium .

Evolutionary Biology

Studying acrasins and their effects on slime mold behavior provides insights into the evolution of multicellularity and cell communication .

- Aggregative Multicellularity: Acrasids, such as Acrasis kona, are valuable models for studying aggregative multicellularity, a process where individual cells aggregate to form a multicellular fruiting body .

- Genome Analysis: The genome sequences of slime molds like Acrasis kona reveal novel genes and horizontal gene transfer events, which sheds light on the genetic basis of multicellular development .

Isolation and Purification Techniques

- Extraction Methods: this compound can be extracted and purified using methods such as methanol extraction . For example, Brian Shaffer first purified this compound (cyclic AMP) in 1954 using methanol . Glorin can be purified by inhibiting this compound-degrading enzymes with alcohol, followed by alcohol extraction and column chromatography .

- Stability Studies: Research has been conducted to understand the stability of this compound and the factors that affect its activity. This compound solutions can lose activity rapidly at room temperature, but stable solids can be obtained by drying methanolic culture extracts .

Experimental Methods

- Chamber Development: Specialized chambers have been developed to study the effects of this compound on amoebae. These include moist chambers with glass slides and micropipettes for introducing this compound solutions .

- Gradient Maintenance: Methods for maintaining and renewing this compound gradients have been developed to observe how amoebae orient themselves in response to these gradients . This involves adding liquid repeatedly to create a stable diffusion gradient .

Notable Acrasins

Case Studies

- Dictyostelium discoideum: Studies on Dictyostelium discoideum have provided insights into the role of cyclic AMP as an this compound. These studies have shown how cells relay signals through cyclic AMP waves, leading to the aggregation of individual cells into a multicellular swarm .

- Acrasis kona: Research on Acrasis kona has revealed differences in developmental pathways compared to Dictyostelium discoideum. A. kona does not appear to rely on starvation during development and maintains high metabolic activity during aggregation .

Análisis De Reacciones Químicas

Enzymatic Inactivation

Acrasin’s activity is regulated by species-specific enzymes that degrade or modify the molecule:

Glorin (Polysphondylium violaceum)

-

Esterase Hydrolysis : Intracellular and extracellular esterases hydrolyze the ethyl ester group of glorin, rendering it inactive. This enzymatic activity is heat-labile (destroyed by boiling) .

-

Acrasinase Production : P. violaceum secretes a heat-labile enzyme (acrasinase) that cleaves glorin, likely targeting the peptide bonds or lactam ring .

Pterin Derivatives (Dictyostelium lacteum)

-

Pterin Deaminase : The this compound is degraded via hydrolytic deamination at the C-2 position by a pterin-specific deaminase. Reduced pterins (e.g., dihydrobiopterin) are degraded 100× slower than the native this compound .

Glorin

Pterin this compound

-

Stable under acidic and alkaline conditions, with degradation occurring only via enzymatic pathways .

Glorin

-

Periodate Oxidation : No reaction observed, ruling out vicinal diols or sugar-like structures .

-

Permanganate Oxidation : Does not yield pterin-6-carboxylic acid, distinguishing it from 6-hydroxymethylpterin .

Pterin this compound

Thermal Stability

| Compound | Dry State Stability | Aqueous Stability (25°C) | Citation |

|---|---|---|---|

| Glorin | Stable indefinitely | Rapid degradation by acrasinase | |

| Pterin this compound | Stable indefinitely | Half-life <1 hour (with deaminase) |

Glorin

-

Synthesis : Chemically synthesized as N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester (Mr 327), confirmed via IR and mass spectrometry .

-

Key Functional Groups :

Pterin this compound

-

Structure : 6-hydroxyalkylpterin derivative (exact substituent undetermined) .

-

Activity : Dependent on an unmodified pyrimidine ring and C-6 hydroxyalkyl group .

Regulation by Counterions

The polarity of charged this compound derivatives is influenced by counterions (e.g., Na⁺ vs. NH₄⁺), affecting their chromatographic behavior and bioavailability .

Key Research Findings

-

Species Specificity :

-

Degradation Kinetics :

-

Structural Resilience :

Table 1: Enzymatic Degradation Pathways

| This compound Type | Enzyme | Reaction | Effect on Activity |

|---|---|---|---|

| Glorin | Esterase | Hydrolysis of ethyl ester | Inactivation |

| Pterin | Pterin deaminase | Deamination at C-2 | Inactivation |

Table 2: Stability Across Conditions

| Condition | Glorin | Pterin this compound |

|---|---|---|

| Dry heat (100°C) | Stable | Stable |

| 1 M HCl (boiling) | Inactivated | Stable |

| pH 12 (80°C) | Inactivated | Stable |

This synthesis of experimental data underscores the biochemical diversity of acrasins and their tailored reactivity within ecological niches. Further studies could explore this compound-receptor interactions and evolutionary conservation of these pathways.

Propiedades

IUPAC Name |

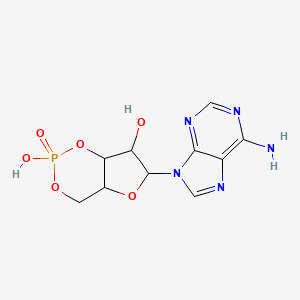

6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859044 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-93-4, 60-92-4, 86594-34-5 | |

| Record name | NSC127975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclic AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.